![molecular formula C17H14Cl2N2O2 B187878 (2-chlorophenyl)-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone CAS No. 5942-89-2](/img/structure/B187878.png)
(2-chlorophenyl)-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-chlorophenyl)-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as C21H16Cl2N2O2 and has a molecular weight of 416.27 g/mol.
Mécanisme D'action
The mechanism of action of (2-chlorophenyl)-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone involves the inhibition of COX-2. COX-2 is an enzyme that is involved in the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, this compound reduces the production of prostaglandins and reduces inflammation.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of (2-chlorophenyl)-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone include the reduction of inflammation and pain. This compound has been shown to be effective in reducing the symptoms of arthritis and other inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2-chlorophenyl)-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone in lab experiments is its selectivity for COX-2. This compound has been shown to have minimal effects on COX-1, which is involved in the production of prostaglandins that protect the stomach lining. However, a limitation of using this compound is its potential to cause liver toxicity.
Orientations Futures
There are several future directions for the study of (2-chlorophenyl)-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone. One direction is to study the potential use of this compound in treating other inflammatory diseases such as inflammatory bowel disease and psoriasis. Another direction is to study the potential use of this compound in combination with other drugs for the treatment of cancer. Additionally, further research is needed to better understand the potential for liver toxicity associated with this compound and to develop strategies to minimize this risk.
Méthodes De Synthèse
The synthesis of (2-chlorophenyl)-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone involves the reaction of 2-chlorobenzoyl chloride with 4-chlorophenylhydrazine in the presence of triethylamine. The resulting product is then treated with sodium hydroxide to form the final compound.
Applications De Recherche Scientifique
(2-chlorophenyl)-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone has been studied for its potential use as a selective COX-2 inhibitor. This compound has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as arthritis.
Propriétés
Numéro CAS |
5942-89-2 |
|---|---|
Nom du produit |
(2-chlorophenyl)-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone |
Formule moléculaire |
C17H14Cl2N2O2 |
Poids moléculaire |
349.2 g/mol |
Nom IUPAC |
(2-chlorophenyl)-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone |
InChI |
InChI=1S/C17H14Cl2N2O2/c1-11-10-17(23,12-6-8-13(18)9-7-12)21(20-11)16(22)14-4-2-3-5-15(14)19/h2-9,23H,10H2,1H3 |
Clé InChI |
UKTLLYCWSFLLTQ-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(C1)(C2=CC=C(C=C2)Cl)O)C(=O)C3=CC=CC=C3Cl |
SMILES canonique |
CC1=NN(C(C1)(C2=CC=C(C=C2)Cl)O)C(=O)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




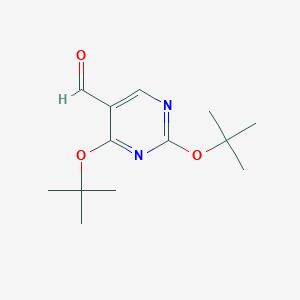
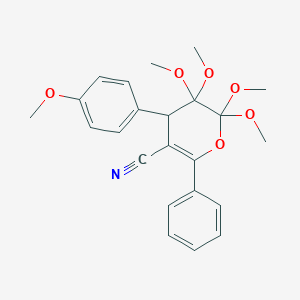

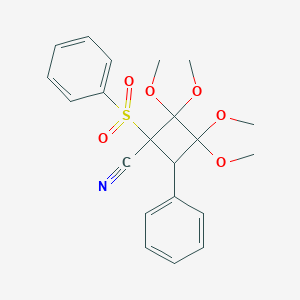
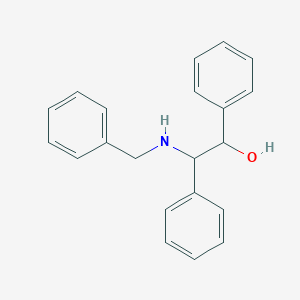
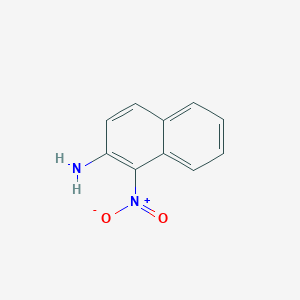

![3-Ethyl-2,4-dimethylindeno[2,1-b]pyran](/img/structure/B187815.png)
![2-(4-Bromophenyl)indeno[2,1-b]pyran](/img/structure/B187816.png)
![2-(4-Methylphenyl)indeno[2,1-b]pyran](/img/structure/B187817.png)


